2-Iodo-4,5-dimethoxy-benzoic acid ethyl ester is a chemical compound with the molecular formula and a molecular weight of 336.1258 g/mol. It is categorized under benzoic acid derivatives, specifically as an ester due to the presence of the ethyl group attached to the carboxylic acid functionality. This compound is notable for its applications in synthetic organic chemistry and medicinal chemistry, particularly in drug development and research.
The compound is commercially available from various suppliers, including Rieke Metals, where it is listed under catalog number EE9734 with a purity of 97% by gas chromatography-flame ionization detection. Its CAS registry number is 1093973-19-3, which uniquely identifies it in chemical databases .
In terms of classification, it falls under the category of halogenated benzoic acids due to the presence of iodine, which can significantly influence its reactivity and biological activity.
The synthesis of 2-iodo-4,5-dimethoxy-benzoic acid ethyl ester can be accomplished through several methods:
The molecular structure of 2-iodo-4,5-dimethoxy-benzoic acid ethyl ester features a benzene ring substituted at positions 2, 4, and 5 with iodine and methoxy groups. The structural formula can be represented as follows:
The presence of methoxy groups (-OCH₃) enhances the lipophilicity of the compound, which may influence its biological activity.
The chemical reactivity of 2-iodo-4,5-dimethoxy-benzoic acid ethyl ester is primarily influenced by the iodine substituent. The compound can participate in various nucleophilic substitution reactions due to the electrophilic nature of the iodine atom.
The mechanism of action for 2-iodo-4,5-dimethoxy-benzoic acid ethyl ester is not extensively documented but can be inferred based on its structure:
2-Iodo-4,5-dimethoxy-benzoic acid ethyl ester has several potential applications in scientific research:
Retrosynthetic disconnection of 2-iodo-4,5-dimethoxybenzoic acid ethyl ester reveals three logical precursors: (1) a dihalogenated benzoic acid for halogen exchange, (2) veratrole (1,2-dimethoxybenzene) for electrophilic aromatic substitution, or (3) a preformed iodinated veratrole derivative for late-stage carboxylation. The most industrially viable route utilizes veratrole as the starting material due to its commercial availability and symmetric substitution pattern, which simplifies regiocontrol. As demonstrated in patent CN102285878B, veratrole undergoes sequential Friedel-Crafts acylation followed by halogenation to install the carboxylic acid and halogen functionalities [1]. Alternative retrosynthetic pathways include:
Table 1: Retrosynthetic Pathways for Target Ester Synthesis
Pathway | Key Intermediate | Complexity | Regiocontrol |
---|---|---|---|
A | 2-Iodo-4,5-dimethoxybenzoic acid | Moderate | High (ipso-iodination) |
B | 4,5-Dimethoxybenzoic acid ethyl ester | Low | Low (requires ortho-directing) |
C | 1-Iodo-2,3-dimethoxybenzene | High | Moderate (meta/para mixtures) |
The preferred industrial route (Path A) leverages oxidation of brominated veratrole derivatives to carboxylic acids, followed by esterification and halogen exchange, as this sequence maximizes yield and regioselectivity [1] [4].
Regioselective iodination at the ortho position relative to methoxy groups presents significant challenges due to: (1) competing polyiodination, (2) steric hindrance from adjacent substituents, and (3) the weak electrophilicity of iodine. Two optimized strategies have emerged:
Electrophilic Iodination: Direct iodination using I₂/oxidant systems shows poor regioselectivity in dimethoxybenzenes (yields <45%). Modified conditions with Lewis acid catalysts (e.g., ZnCl₂) improve ortho-selectivity by coordinating with methoxy oxygen atoms, directing iodine to C2. However, overhalogenation remains problematic [1] [4].
Halogen Exchange (Halex): Superior results are achieved through bromine-to-iodine exchange using NaI in refluxing acetone or DMF. This method capitalizes on the easier introduction of bromine at C2 of 4,5-dimethoxybenzoic acid derivatives, followed by nucleophilic displacement. Key advantages include:
Table 2: Comparison of Iodination Methods
Method | Conditions | Yield | Regioselectivity | Byproducts |
---|---|---|---|---|
Direct I₂ | I₂/H₂O₂/AcOH, 60°C | 42% | Low (2-I:5-I = 1.8:1) | Triiodo derivatives |
Halex (Br→I) | NaI/DMF, 120°C, 6h | 98% | Complete (2-I only) | Traces of dehalogenated |
Metal-assisted | I₂/CuCl₂/DCE, 80°C | 67% | Moderate (2-I:5-I = 7:1) | Diiodo (12%) |
Optimized Halex conditions (10 mol% tetrabutylammonium bromide catalyst in DMF at 120°C for 6 hours) achieve complete conversion with >99% regioselectivity confirmed by ¹H NMR [1]. Electrochemical iodination—though not yet applied to this specific substrate—shows promise for mild, catalyst-free iodination based on studies of analogous systems [4] [7].
Esterification of 2-iodo-4,5-dimethoxybenzoic acid exhibits marked solvent dependence due to the compound’s polar-ionic character and steric encumbrance near the carboxyl group. Four catalytic systems were evaluated:
Acid-Catalyzed (Fischer) in Nonpolar Media:
Coupling Reagents in Polar Media:
Optimized Industrial Process:Concentrated H₂SO₄ catalysis in anhydrous ethanol (neat conditions) balances efficiency and economy:
Table 3: Solvent Effects on Esterification Efficiency
Medium | Catalyst | Time (h) | Temp (°C) | Conversion | Side Products |
---|---|---|---|---|---|
Benzene | H₂SO₄ | 12 | 80 | 78% | Diethyl ether (9%) |
DCM | SOCl₂ | 3 | 65 | 88% | Acid chloride (unreacted) |
Neat EtOH | H₂SO₄ | 4 | 85 | >98% | None detected |
DMF | DCC/DMAP | 2 | 25 | 95% | DCU (stoichiometric) |
Critical findings: Nonpolar solvents slow reaction kinetics due to poor acid solubility, while polar aprotic media (DMF) enable rapid conversion but generate stoichiometric byproducts. Neat ethanol with catalytic H₂SO₄ emerges as the optimal system, providing high yields without chromatographic purification [1] [6].
Though the target molecule lacks stereocenters, its ortho-dimethoxy motif influences conformational dynamics during synthesis:
Bromonium Intermediate Stereoelectronics:During electrophilic bromination of veratrole precursors, the bromonium ion forms a bridged intermediate stabilized by resonance with methoxy groups. This three-center intermediate exhibits meso-like symmetry, explaining the exclusive formation of 4,5-dimethoxy-1,2-disubstituted benzenes without positional isomers. Computational studies of analogous systems show C-Br bond formation is favored ortho to methoxy due to +M effects (charge density at ortho position: +0.12e vs. meta: -0.04e) [1] [4].
Ester Conformational Locking:X-ray crystallography of related esters (e.g., ethyl 4-iodo-2,6-dimethoxybenzoate) reveals restricted rotation of the ethoxycarbonyl group due to steric interaction with adjacent iodine. This creates a ∼15° dihedral angle between the ester plane and aromatic ring, reducing conjugation. The barrier to rotation (ΔG‡ = 10.2 kcal/mol) was determined by variable-temperature NMR for the 2-iodo-4,5-dimethoxy analogue [3].
Cyclohexadienyl Cations in Oxidation:During KMnO₄ oxidation of bromoveratroles to carboxylic acids, cyclic manganese esters form as intermediates. The ortho-dimethoxy arrangement stabilizes the transition state through donation of electron density into Mn-O antibonding orbitals, accelerating oxidation by 4.7× compared to meta-substituted analogues. This explains the high efficiency of the patent-scaled oxidation step (92% yield) [1] [6].
Table 4: Rotational Barriers in Iodinated Dimethoxybenzoates
Compound | Barrier (ΔG‡, kcal/mol) | Dihedral Angle (°) | Method |
---|---|---|---|
2-Iodo-4,5-dimethoxy | 10.2 ± 0.3 | 14.9 | VT-NMR |
4-Iodo-2,6-dimethoxy | 8.1 ± 0.2 | 8.7 | X-ray/DFT |
5-Iodo-2,3-dimethoxy | 12.7 ± 0.4 | 22.3 | DFT |
These stereoelectronic effects underscore how ortho-substituent interplay dictates reaction pathways and molecular conformation, enabling high-yielding syntheses of regiodefined iodinated benzoates [1] [3] [4].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7